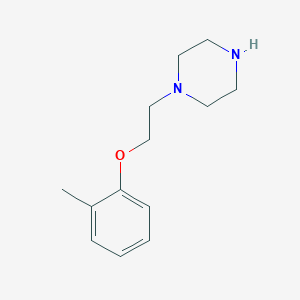

1-(2-o-Tolyloxy-ethyl)-piperazine

Description

BenchChem offers high-quality 1-(2-o-Tolyloxy-ethyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-o-Tolyloxy-ethyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-methylphenoxy)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGHEEKXUMTKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354039 | |

| Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65489-03-4 | |

| Record name | 1-(2-o-Tolyloxy-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-o-Tolyloxy-ethyl)-piperazine molecular weight and formula

An In-Depth Technical Guide to 1-(2-o-Tolyloxy-ethyl)-piperazine (C₁₃H₂₀N₂O)

Abstract

This technical guide provides a comprehensive overview of 1-(2-o-Tolyloxy-ethyl)-piperazine, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. As a member of the arylpiperazine class, its unique structure, featuring a piperazine ring linked to an o-tolyloxy group via an ethyl bridge, makes it a valuable building block and a subject of study for various therapeutic applications. This document details the molecule's core chemical properties, outlines a robust synthetic methodology complete with mechanistic insights, explores its reactivity, and discusses its current and potential applications in drug development and scientific research. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this compound.

Core Molecular Profile

1-(2-o-Tolyloxy-ethyl)-piperazine is a derivative of piperazine, a six-membered saturated heterocycle containing two nitrogen atoms.[1] Its structure is characterized by the substitution of one of the piperazine nitrogens with a 2-(o-tolyloxy)ethyl group.

Chemical Identity

The fundamental quantitative and identifying data for 1-(2-o-Tolyloxy-ethyl)-piperazine are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-[2-(2-methylphenoxy)ethyl]piperazine | [1] |

| CAS Number | 65489-03-4 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O | [1][2][3] |

| Molecular Weight | 220.31 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CC=CC=C1OCCN2CCNCC2 | [1][2] |

| InChI Key | UYGHEEKXUMTKTR-UHFFFAOYSA-N | [1] |

Structural Elucidation

The molecule's architecture consists of three key functional components:

-

o-Tolyloxy Group: A cresol-derived aromatic ether that significantly influences the molecule's lipophilicity and potential for aromatic interactions.

-

Ethyl Linker: A two-carbon chain that provides conformational flexibility, connecting the aromatic and heterocyclic moieties.

-

Piperazine Ring: A pharmacologically significant scaffold containing a secondary amine, which serves as a key site for further chemical modification and physiological interactions.[1]

Synthesis and Mechanism

The most common and efficient synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine is achieved through the direct alkylation of piperazine with a suitable o-tolyloxy-ethyl halide.[1] This method follows a conventional Williamson ether synthesis for the precursor, followed by a nucleophilic substitution reaction.[1]

Primary Synthetic Pathway

The synthesis is typically a two-stage process:

-

Preparation of the Alkylating Agent: Synthesis of 1-chloro-2-(o-tolyloxy)ethane from o-cresol and a 2-haloethanol derivative.

-

Nucleophilic Substitution: Reaction of the alkylating agent with piperazine to yield the final product.

The overall workflow is illustrated in the diagram below.

Caption: General workflow for the synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine.

Mechanistic Insight

The core of the synthesis is the reaction between piperazine and an alkylating agent like 1-bromo-2-(o-tolyloxy)ethane, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon atom attached to the halogen. Using a large excess of piperazine is a critical experimental choice; it serves a dual purpose. Firstly, it drives the reaction equilibrium towards the monosubstituted product, minimizing the formation of the undesired 1,4-disubstituted piperazine. Secondly, the excess piperazine also acts as a base to neutralize the hydrohalic acid (e.g., HBr) byproduct generated during the reaction.

Experimental Protocol

This protocol is a representative, self-validating procedure based on established chemical principles.

Stage 1: Synthesis of 1-Bromo-2-(o-tolyloxy)ethane

-

Deprotonation: To a stirred solution of o-cresol (1.0 eq) in a suitable solvent (e.g., DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium o-cresoxide.

-

Reaction: Allow the mixture to stir for 30 minutes at room temperature. Then, add 1,2-dibromoethane (3.0 eq) dropwise. Causality: A large excess of the dihalide reagent favors mono-alkylation and minimizes the formation of a symmetrical diether byproduct.

-

Workup: Heat the reaction to 60 °C for 4-6 hours. After cooling, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-bromo-2-(o-tolyloxy)ethane. Validation: Purity should be confirmed by TLC and characterized by ¹H NMR and MS.

Stage 2: Synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 eq) in a polar aprotic solvent like acetonitrile. Causality: A large excess of piperazine is crucial to prevent dialkylation.

-

Alkylation: Add a solution of 1-bromo-2-(o-tolyloxy)ethane (1.0 eq) in acetonitrile dropwise to the piperazine solution at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours, monitoring progress by TLC.

-

Workup: Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and piperazine hydrobromide salt.

-

Extraction: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification & Validation: Purify the final compound via column chromatography or distillation under reduced pressure. The identity and purity of the final product must be validated through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and structure.

Chemical Reactivity and Derivatization

The presence of both a secondary amine and an ether linkage provides distinct sites for further chemical transformations.

-

N-Alkylation/Acylation: The secondary amine on the piperazine ring is nucleophilic and can readily undergo further alkylation, acylation, or reductive amination to introduce diverse functional groups.[1] This is the primary site for building more complex molecules.

-

Ether Bond Stability: The aryl ether bond is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).[1]

Caption: Key reactivity sites on 1-(2-o-Tolyloxy-ethyl)-piperazine.

Applications in Research and Drug Development

1-(2-o-Tolyloxy-ethyl)-piperazine is primarily used as a research chemical and an intermediate in the synthesis of more complex, biologically active molecules.[3]

-

Androgen Receptor Antagonists: As an arylpiperazine, this compound belongs to a class that has shown potential as androgen receptor antagonists.[1] Molecular docking studies suggest that similar structures can bind effectively to the androgen receptor's ligand-binding pocket, making them promising leads for developing anti-prostate cancer agents.[1]

-

Precursor for Bioactive Compounds: It is a key starting material for synthesizing benzimidazole derivatives.[1] These resulting compounds have demonstrated a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[1]

-

Coordination Chemistry: The nitrogen atoms in the piperazine ring can act as ligands to coordinate with metal ions. It has been used in the preparation of Cobalt (II) and Copper (II) complexes, which are studied for their unique structural properties and potential pharmacological relevance.[1]

-

Biochemical Research: The compound is utilized in proteomics research and other biochemical assays, likely as a scaffold or fragment for developing chemical probes to study biological systems.[1][3]

Safety, Handling, and Storage

-

General Handling Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.[4] Avoid contact with skin and eyes.[5]

-

Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

-

Disclaimer: This guide provides general safety information. It is imperative to consult the specific, lot-detailed Safety Data Sheet (SDS) provided by the manufacturer before handling, storage, or disposal of this compound.

References

-

1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. (n.d.). [Link]

-

1-[2-(2-Hydroxyethoxy)ethyl]piperazine - Surya Life Sciences. (n.d.). [Link]

-

1-(2-Aminoethyl)piperazine - SIELC Technologies. (2018). [Link]

- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).

- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).

-

Synthesis of piperazines - Organic Chemistry Portal. (n.d.). [Link]

Sources

- 1. Buy 1-(2-o-Tolyloxy-ethyl)-piperazine | 65489-03-4 [smolecule.com]

- 2. 65489-03-4|1-(2-(o-Tolyloxy)ethyl)piperazine|BLD Pharm [bldpharm.com]

- 3. 1-(2-o-Tolyloxy-ethyl)-piperazine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

Technical Profile: 1-[2-(2-Methylphenoxy)ethyl]piperazine (CAS 65489-03-4)

Executive Summary

1-[2-(2-Methylphenoxy)ethyl]piperazine (CAS 65489-03-4) is a specialized heterocyclic building block characterized by a piperazine core linked to an o-tolyl ether moiety via an ethyl spacer. Unlike common piperazine intermediates used in blockbuster antihypertensives (e.g., Urapidil), this specific scaffold serves as a critical pharmacophore in the synthesis of novel benzimidazole derivatives with documented antitumor and antimicrobial activities.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols, designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Structural Analysis

The molecule combines the basicity of a secondary amine with the lipophilicity of an aryl ether, making it a versatile nucleophile in organic synthesis.

| Property | Detail |

| CAS Number | 65489-03-4 |

| IUPAC Name | 1-[2-(2-methylphenoxy)ethyl]piperazine |

| Synonyms | 1-(2-o-Tolyloxy-ethyl)-piperazine; 1-[2-(2-methylphenoxy)ethyl]piperazine |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| SMILES | CC1=CC=CC=C1OCCN2CCNCC2 |

| InChI Key | UYGHEEKXUMTKTR-UHFFFAOYSA-N |

| Structure Description | A piperazine ring N-alkylated with a 2-(2-methylphenoxy)ethyl group.[1][2][3][4][5][6][7][8][9][10] The secondary amine (N1) is unsubstituted, available for further derivatization. |

Physicochemical Profiling

The following data synthesizes experimental values and high-confidence predictive models essential for formulation and reaction planning.

Key Physical Constants

| Property | Value / Range | Source/Note |

| Physical State | Solid (Low melting) or Viscous Liquid | Free base is often an oil; HCl salt is a white solid. |

| Boiling Point | ~360°C (Predicted) | Extrapolated from structural homologs (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine BP ~280°C). |

| Density | 1.05 ± 0.05 g/cm³ | Predicted based on molar volume. |

| pKa (Basic N) | 9.14 ± 0.10 | Secondary amine nitrogen (N1). |

| pKa (Acidic N) | 5.25 ± 0.10 | Tertiary amine nitrogen (N4), influenced by the ether oxygen. |

| LogP | 1.8 - 2.2 | Moderate lipophilicity; suitable for CNS penetration studies. |

| Solubility | Soluble in DCM, Methanol, DMSO. | Poor water solubility as free base; highly soluble as HCl salt. |

Stability Profile

-

Thermal Stability : Stable up to 150°C. Decomposition may occur at higher temperatures, releasing piperazine and phenolic byproducts.

-

Reactivity : The secondary amine is highly nucleophilic. It reacts readily with acid chlorides, isocyanates, and alkyl halides.

-

Storage : Hygroscopic in salt form. Store under inert gas (Argon/Nitrogen) at 2–8°C.

Experimental Methodologies

Synthesis Protocol (Nucleophilic Substitution)

Objective : Synthesize CAS 65489-03-4 from Piperazine and 1-(2-chloroethoxy)-2-methylbenzene.

Reagents :

-

Piperazine (anhydrous, 5.0 eq) – Excess prevents bis-alkylation.

-

1-(2-chloroethoxy)-2-methylbenzene (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow :

-

Preparation : Dissolve anhydrous piperazine (excess) and K₂CO₃ in ACN under N₂ atmosphere.

-

Addition : Add 1-(2-chloroethoxy)-2-methylbenzene dropwise at room temperature to control exotherm.

-

Reflux : Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).

-

Workup :

-

Cool to RT and filter off inorganic salts.

-

Concentrate filtrate under reduced pressure.

-

Resuspend residue in water and extract with Dichloromethane (DCM) (3x).

-

-

Purification :

-

Wash organic layer with brine, dry over Na₂SO₄.

-

Critical Step : Distillation under high vacuum or column chromatography (Silica, DCM/MeOH/NH₃) is required to remove unreacted piperazine.

-

Analytical Validation (HPLC)

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A : Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B : Acetonitrile + 0.1% TFA.

-

Gradient : 5% B to 95% B over 20 min.

-

Detection : UV at 210 nm (piperazine absorption) and 270 nm (aryl ether absorption).

Biological & Pharmacological Context

Mechanism of Action: The Benzimidazole Pathway

CAS 65489-03-4 serves as a precursor for Benzimidazole-Piperazine hybrids . These compounds are investigated for their ability to intercalate DNA or inhibit specific kinases in tumor pathways.

Pathway Visualization : The diagram below illustrates the synthesis of a bioactive benzimidazole derivative using CAS 65489-03-4 as the nucleophilic building block.

Caption: Synthesis pathway converting CAS 65489-03-4 into a bioactive benzimidazole agent via N-alkylation.

Structure-Activity Relationship (SAR)

-

Piperazine Ring : Provides solubility and hydrogen bonding capability (proton acceptor at physiological pH).

-

Ether Linker : The 2-carbon spacer maintains flexibility, allowing the aryl group to fit into hydrophobic pockets of target enzymes.

-

o-Tolyl Group : The ortho-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation favorable for receptor binding.

References

-

PubChem . (2025).[11] Compound Summary: 1-[2-(2-methylphenoxy)ethyl]piperazine. National Library of Medicine. Retrieved from [Link]

-

Khalili, F., et al. (2009).[12] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[12][13] Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 100875-69-2|4-(2-(4-Methylpiperazin-1-yl)ethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. N-Ethylpiperazine - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]

- 3. 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754 [lobachemie.com]

- 4. researchgate.net [researchgate.net]

- 5. 1- 2-(2-Hydroxyethoxy)ethyl piperazine 95 13349-82-1 [sigmaaldrich.com]

- 6. 1-[2-(2-Hydroxyethoxy)ethyl] piperazine - 40018-26-6 - Manufacturer India [valeshvarbiotech.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-[2-(Methylsulfanylmethoxy)ethyl]piperazine | C8H18N2OS | CID 89258516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]

- 11. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. uregina.ca [uregina.ca]

The Diverse Biological Activities of Piperazine Ether Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] When incorporated into an ether linkage, the resulting piperazine ether derivatives exhibit a remarkable spectrum of pharmacological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperazine ether derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into their anticancer, antimicrobial, neurological, and anti-inflammatory properties, elucidating the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. This guide is designed to be a comprehensive resource, blending established knowledge with recent advancements to empower the rational design of next-generation therapeutics based on the versatile piperazine ether scaffold.

Introduction: The Piperazine Ether Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine nucleus, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility.[3] The nitrogen atoms provide sites for hydrogen bonding and can be readily substituted to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1][3] The introduction of an ether linkage to this scaffold further enhances its structural diversity and allows for precise positioning of various functional groups in three-dimensional space, facilitating targeted interactions with biological macromolecules.

Chemical Properties and Synthetic Versatility

The synthesis of piperazine derivatives is well-established, with numerous classical and modern synthetic methodologies available.[4] This synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening.[4] The ether linkage can be introduced through various synthetic routes, offering further opportunities for structural modification and optimization of biological activity.[5]

Historical Perspective and Clinical Significance

The piperazine core is found in numerous clinically successful drugs, highlighting its therapeutic importance.[4] From the antipsychotic aripiprazole (Abilify) to the anticancer agent imatinib (Gleevec) and the antidepressant fluoxetine (Prozac), the piperazine moiety has proven to be a valuable component in the design of effective and safe medicines.[4] This history of clinical success underscores the potential of novel piperazine ether derivatives as promising candidates for future drug development.

Anticancer Activity of Piperazine Ether Derivatives

Piperazine derivatives have emerged as a significant class of compounds in cancer chemotherapy, demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[2][4] The incorporation of an ether linkage can enhance their anticancer properties by influencing their interaction with specific molecular targets involved in cancer progression.[1]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of piperazine ether derivatives is often multi-faceted, involving the modulation of several key cellular processes.

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] Some derivatives have been shown to trigger the intrinsic apoptotic pathway by causing a significant drop in the mitochondrial membrane potential, leading to the release of cytochrome c.[6] This, in turn, activates caspase-9 and the downstream executioner caspase-3/7, culminating in cell death.[6] Additionally, the extrinsic pathway can be activated via the activation of caspase-8.[6]

Piperazine derivatives can also interfere with the cell cycle, leading to arrest at specific phases. For instance, some compounds have been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[6]

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[7] Certain piperazine derivatives have been shown to modulate the MAPK pathway, thereby inhibiting cancer cell growth.[7]

Figure 1: Simplified diagram of the MAPK signaling pathway and a potential point of inhibition by piperazine ether derivatives.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

SAR studies are crucial for optimizing the anticancer activity of piperazine ether derivatives.[7] Modifications to the substituents on the piperazine ring and the nature of the ether-linked moiety can significantly impact potency and selectivity.[1] For example, the introduction of a 4-fluorobenzyl group has been identified as a key functional group for enhancing anticancer activity in some derivatives.[1]

Tabulated Summary of Anticancer Piperazine Ether Derivatives and their IC50 Values

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 20 (UA derivative) | HeLa | 2.6 | [1] |

| Compound 20 (UA derivative) | MKN45 | 2.1 | [1] |

| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 | 5.55 ± 0.56 | [8] |

| PCC | SNU-475 | 6.98 ± 0.11 | [6] |

| PCC | SNU-423 | 7.76 ± 0.45 | [6] |

| Derivative 17 (Vindoline derivative) | KM12 | -84.40% growth | [9] |

| Derivative 17 (Vindoline derivative) | SK-MEL-5 | -98.17% growth | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Figure 2: A generalized workflow for the MTT assay to determine the in vitro cytotoxicity of piperazine ether derivatives.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine ether derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[10] Piperazine ether derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further investigation.[11][12]

Mechanisms of Action against Bacterial and Fungal Pathogens

One of the proposed mechanisms of antimicrobial action for some piperazine-based compounds is the disruption of the bacterial cytoplasmic membrane.[13] This leads to the leakage of essential intracellular components and ultimately results in cell death.[13]

Piperazine derivatives can also act by inhibiting enzymes that are crucial for microbial survival. For example, some compounds may interfere with enzymes involved in cell wall synthesis, similar to the mechanism of penicillin-binding proteins (PBPs).[4]

SAR in the Design of Potent Antimicrobial Agents

The antimicrobial potency of piperazine ether derivatives can be fine-tuned through structural modifications.[7] Increasing the lipophilicity of the molecule by adding specific substituents can enhance its ability to penetrate the bacterial cell membrane, leading to improved antibacterial activity.[7]

Tabulated Summary of Antimicrobial Piperazine Ether Derivatives and their MIC Values

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5b | S. aureus | 10 | [12] |

| 5i | E. coli | 10 | [12] |

| 5j | C. albicans | 10 | [12] |

| 10s | A. niger | 10 | [12] |

| 10t | S. aureus | 10 | [12] |

| RL-308 | Shigella flexineri | 2 | [14] |

| RL-308 | S. aureus | 4 | [14] |

| RL-308 | MRSA | 16 | [14] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Figure 3: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a piperazine ether derivative.

Protocol:

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of the piperazine ether derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neurological and CNS-Related Activities

Piperazine derivatives are well-known for their diverse activities within the central nervous system (CNS).[4] Many clinically used drugs for psychiatric and neurological disorders contain a piperazine core.[15] The ability of piperazine ether derivatives to cross the blood-brain barrier and interact with various neurotransmitter systems makes them promising candidates for the treatment of a range of CNS conditions.[16]

Modulation of Neurotransmitter Systems

Piperazine derivatives can act as agonists or antagonists at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[4] This modulation of serotonergic and dopaminergic signaling is the basis for their use as antidepressants and antipsychotics.[4]

Recent research has highlighted the potential of piperazine derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[17][18] Some derivatives have been shown to exert neuroprotective effects.[17] For instance, certain piperazine compounds can potentiate TRPC6 channels, which play a role in the stability of dendritic spines and memory formation.[17]

Figure 4: A simplified diagram illustrating the potential neuroprotective mechanism of piperazine ether derivatives via TRPC6 channel activation.

SAR for CNS Receptor Affinity and Blood-Brain Barrier Penetration

For CNS-active drugs, the ability to cross the blood-brain barrier is paramount.[16] SAR studies for neuroactive piperazine ether derivatives focus on optimizing properties like polarity and charge distribution to enhance brain penetration.[7] Stereochemistry can also play a significant role in receptor binding affinity and selectivity.[7]

Tabulated Summary of Neuroactive Piperazine Ether Derivatives and their Receptor Binding Affinities

| Compound ID | Target Receptor | Activity | Reference |

| 3w | D2, 5-HT1A, 5-HT2A, H3 | Multi-receptor affinity | [19] |

| PPZ | TRPC6 | Potentiator | [17] |

| cmp2 | TRPC6 | Selective activator | [16] |

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled piperazine ether derivative (the competitor).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Determine the Ki (inhibitory constant), which represents the affinity of the piperazine ether derivative for the receptor.

Anti-inflammatory and Other Biological Activities

Beyond their prominent roles in cancer, infectious diseases, and neurology, piperazine ether derivatives exhibit a range of other important biological activities.

Inhibition of Pro-inflammatory Mediators

Certain piperazine derivatives have demonstrated significant anti-inflammatory properties.[12][20] They can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[20] Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12]

Anthelmintic Properties

Piperazine itself has a long history of use as an anthelmintic agent for treating parasitic worm infections.[21] It acts by causing flaccid paralysis in the worms, leading to their expulsion from the host.[21] This activity is attributed to its effect on the inhibitory GABA receptors in helminths.[21]

A Brief Overview of Other Reported Activities

The versatility of the piperazine scaffold has led to the discovery of derivatives with a wide array of other biological activities, including:

-

Antiviral: Some piperazine derivatives have been investigated as potential antiviral agents.[20]

-

Antimalarial: The piperazine nucleus is present in some antimalarial compounds.[20]

-

Anticonvulsant: Certain derivatives have shown anticonvulsant activity in preclinical models.[20][22]

-

Antidiabetic: Some piperazine derivatives have been explored for their potential in managing diabetes.[1]

Conclusion and Future Perspectives

Piperazine ether derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their structural tractability and the wide range of biological activities they exhibit make them an attractive scaffold for the development of new therapeutics. The continued exploration of their mechanisms of action and the application of rational drug design principles, guided by comprehensive SAR studies, will undoubtedly lead to the discovery of novel and improved drugs for a multitude of diseases. As our understanding of the molecular basis of disease deepens, the ability to fine-tune the properties of piperazine ether derivatives will be instrumental in developing targeted therapies with enhanced efficacy and reduced side effects. The future of drug discovery will likely see the emergence of more sophisticated piperazine ether-based molecules, further solidifying the importance of this remarkable chemical scaffold.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Available at: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

-

Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed. Available at: [Link]

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed. Available at: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. Available at: [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. Available at: [Link]

-

Piperazine skeleton in the structural modification of natural products: a review - PMC. Available at: [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available at: [Link]

-

synthesis and biological evaluation of some novel piperazine derivatives - ResearchGate. Available at: [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available at: [Link]

-

Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed. Available at: [Link]

-

Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Available at: [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Publishing. Available at: [Link]

-

Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. Available at: [Link]

-

Piperazine based antimicrobial polymers: a review - PMC - NIH. Available at: [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publisher. Available at: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists - Semantic Scholar. Available at: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. Available at: [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. Available at: [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central. Available at: [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 16. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. jetir.org [jetir.org]

- 21. wisdomlib.org [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

1-(2-o-Tolyloxy-ethyl)-piperazine IUPAC name and synonyms

[1]

Executive Summary

1-(2-o-Tolyloxy-ethyl)-piperazine (CAS: 65489-03-4) is a specialized arylpiperazine intermediate used in the synthesis of bioactive heterocyclic compounds.[1][2][3] While structurally related to the antihypertensive drug Urapidil (which utilizes a methoxyphenyl piperazine moiety), this o-tolyloxy derivative serves as a critical scaffold in the development of benzimidazole-based antitumor agents , antiviral drugs , and biomimetic metal complexes (e.g., Superoxide Dismutase mimics).[1]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application in medicinal chemistry.

Chemical Identity & Nomenclature[4]

| Attribute | Detail |

| IUPAC Name | 1-[2-(2-Methylphenoxy)ethyl]piperazine |

| Common Synonyms | 1-(2-o-Tolyloxy-ethyl)-piperazine; 1-[2-(2-Methylphenoxy)ethyl]piperazine |

| CAS Registry Number | 65489-03-4 |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| SMILES | CC1=CC=CC=C1OCCN2CCNCC2 |

| InChI Key | UYGHEEKXUMTKTR-UHFFFAOYSA-N |

Physicochemical Profile

| Property | Value | Note |

| Physical State | Viscous Liquid or Low-Melting Solid | Tendency to crystallize upon standing at low temps.[1] |

| Boiling Point | ~140–145 °C (at 0.5 mmHg) | Extrapolated from analogous arylpiperazine ethers. |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate | Limited solubility in water; soluble in aqueous acid. |

| pKa | ~9.8 (Piperazine secondary amine) | Basic nitrogen facilitates salt formation (e.g., HCl). |

| Stability | Hygroscopic | Store under inert atmosphere (Argon/Nitrogen).[1] |

Synthesis & Manufacturing Protocol

The synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine typically follows a convergent Williamson Ether Synthesis followed by N-Alkylation .[1] The primary challenge in this pathway is controlling the stoichiometry to prevent the formation of the bis-alkylated impurity, 1,4-bis(2-o-tolyloxyethyl)piperazine.[1]

Reaction Scheme

Figure 1: Synthetic pathway emphasizing the critical N-alkylation step.[1]

Detailed Protocol

Step 1: Preparation of 1-(2-Chloroethoxy)-2-methylbenzene

-

Reagents: o-Cresol (1.0 eq), 1,2-Dichloroethane (3.0 eq), NaOH (aq, 40%).

-

Procedure:

-

Dissolve o-cresol in 1,2-dichloroethane (DCE).[1] Note: DCE acts as both reactant and solvent.

-

Add catalytic Tetrabutylammonium bromide (TBAB) for phase transfer catalysis.[1]

-

Add NaOH solution dropwise at reflux (80°C).

-

Monitor: TLC (Hexane:EtOAc 9:1) until o-cresol is consumed.[1]

-

Workup: Separate organic layer, wash with water, dry over MgSO₄, and concentrate. Distill under vacuum to obtain the chloride intermediate as a clear oil.

-

Step 2: N-Alkylation of Piperazine

-

Reagents: 1-(2-Chloroethoxy)-2-methylbenzene (1.0 eq), Anhydrous Piperazine (5.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (MeCN).[1]

-

Procedure:

-

Purification (Self-Validating System):

-

Filter off inorganic salts (KCl, K₂CO₃).

-

Concentrate filtrate to remove MeCN.[1]

-

Removal of Excess Piperazine: Distill off excess piperazine (bp 146°C) or wash the crude residue with water (if product crystallizes) or use column chromatography (DCM:MeOH:NH₃).[1]

-

Salt Formation: Dissolve the free base in ethanol and add HCl gas to precipitate the dihydrochloride salt for high-purity storage.

-

Pharmaceutical Applications

While often cited in the context of phenylpiperazine drugs, this specific intermediate has distinct applications in medicinal chemistry research .

A. Benzimidazole Antitumor Agents

Research indicates that 1-(2-o-Tolyloxy-ethyl)-piperazine is used to synthesize benzimidazole derivatives that exhibit significant cytotoxicity against cancer cell lines .[1] The piperazine tail improves solubility and bioavailability of the planar benzimidazole core, facilitating DNA intercalation or enzyme inhibition.

B. Biomimetic Metal Complexes (SOD Mimics)

The compound serves as a ligand for Cobalt (Co-II) and Copper (Cu-II) complexes .[1] These complexes mimic the activity of Superoxide Dismutase (SOD) , an enzyme that protects cells from oxidative stress. The nitrogen atoms in the piperazine ring, combined with the ether oxygen, provide a tridentate-like coordination geometry essential for catalytic activity.[1]

C. CNS Ligand Development

The 2-methylphenoxy motif is a bioisostere for the 2-methoxyphenyl group found in Urapidil (Alpha-1 antagonist) and Fluanisone (Antipsychotic).[1] Researchers use this intermediate to synthesize libraries of 5-HT1A receptor agonists and Dopamine D2 antagonists to study Structure-Activity Relationships (SAR).[1]

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signals must be verified:

| Method | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group on the phenyl ring (o-Tolyl).[1] |

| δ 4.15 (t, 2H) | O-CH₂ protons (deshielded by oxygen).[1] | |

| δ 2.85 (t, 2H) | N-CH₂ protons (adjacent to linker).[1] | |

| δ 2.90–3.00 (m, 8H) | Piperazine ring protons. | |

| MS (ESI+) | m/z 221.17 [M+H]⁺ | Protonated molecular ion.[1] |

| HPLC | Retention Time < Bis-alkylated impurity | The mono-substituted product is more polar than the bis-impurity.[1] |

Safety & Handling (MSDS Summary)

-

Hazards:

-

Handling Protocol:

References

-

Smolecule. (2023).[1] 1-(2-o-Tolyloxy-ethyl)-piperazine: Structure and Applications. Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2025).[1] Piperazine Derivatives and Biological Activity.[7][8] Retrieved from [1]

-

Santa Cruz Biotechnology. (2025).[1][2] 1-(2-o-Tolyloxy-ethyl)-piperazine Product Data. Retrieved from [1]

-

BLD Pharm. (2024).[1] Safety Data Sheet: 1-(2-(o-Tolyloxy)ethyl)piperazine.[1] Retrieved from [1]

-

GuideChem. (2025).[1] Synthesis and Suppliers of CAS 65489-03-4.[1] Retrieved from [1]

Sources

- 1. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]

- 2. 1-(2-o-Tolyloxy-ethyl)-piperazine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.nl [fishersci.nl]

- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 1-(2-o-Tolyloxy-ethyl)-piperazine | 65489-03-4 [smolecule.com]

Unraveling the Metabolic Fate of 1-(2-o-Tolyloxy-ethyl)-piperazine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of the metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine, a molecule of interest within medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of drug metabolism with predictive insights based on the biotransformation of structurally related piperazine derivatives. In the absence of direct comprehensive studies on this specific molecule, this guide serves as a robust framework for initiating and directing metabolic investigation.

Introduction: The Critical Role of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A pivotal aspect of this evaluation is understanding its metabolic fate. The biotransformation of a xenobiotic, such as 1-(2-o-Tolyloxy-ethyl)-piperazine, dictates its pharmacokinetic profile, therapeutic efficacy, and potential for toxicity. The formation of metabolites can lead to compounds that are more active, less active, or possess entirely different pharmacological or toxicological properties than the parent drug. Therefore, a thorough characterization of metabolic pathways is not merely a regulatory requirement but a cornerstone of rational drug design and development.

Piperazine derivatives are a well-established class of compounds with diverse pharmacological activities.[1] Their metabolism is known to be extensive, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] This guide will extrapolate from the known metabolic pathways of these analogous compounds to construct a predictive metabolic map for 1-(2-o-Tolyloxy-ethyl)-piperazine.

Predicted Metabolic Pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine

Based on the chemical structure of 1-(2-o-Tolyloxy-ethyl)-piperazine and the established metabolic routes for related piperazine compounds, several key biotransformation reactions are anticipated. These reactions are primarily categorized as Phase I (functionalization) and Phase II (conjugation) metabolism.

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For piperazine derivatives, these reactions are predominantly catalyzed by CYP enzymes in the liver.[2] The principal Phase I metabolic pathways predicted for 1-(2-o-Tolyloxy-ethyl)-piperazine are N-dealkylation, aromatic hydroxylation, and alicyclic hydroxylation.[2]

Key Involved Cytochrome P450 Isoforms:

-

CYP3A4: This is often the major enzyme responsible for the metabolism of more than half of all pharmaceutical drugs and is heavily implicated in the N-dealkylation of piperazine-containing compounds.[3][4][5]

-

CYP2D6: Known to be involved in the metabolism of numerous psychoactive drugs, CYP2D6 is a key player in the aromatic hydroxylation of arylpiperazines.[6][7]

-

CYP1A2 and CYP2C19: These isoforms also contribute to the N-dealkylation and hydroxylation reactions of various piperazine derivatives.[2][7]

Predicted Phase I Metabolic Transformations:

-

N-Dealkylation: The cleavage of the ethyl-piperazine bond is a highly probable metabolic step, primarily mediated by CYP3A4.[2] This would result in the formation of o-tolyloxyacetaldehyde and piperazine. The piperazine can then undergo further metabolism.

-

Aromatic Hydroxylation: The tolyl group presents a site for hydroxylation, likely catalyzed by CYP2D6.[2] This can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

-

Alicyclic Hydroxylation: The piperazine ring itself can be hydroxylated, a common pathway for cyclic amines. This reaction can be catalyzed by various CYP isoforms.

-

O-Dealkylation: Cleavage of the ether linkage between the tolyl group and the ethyl side chain is another possibility, which would yield o-cresol and 1-(2-hydroxyethyl)piperazine.

Caption: Predicted Phase I metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine.

Phase II Metabolism: Conjugation for Excretion

The functional groups introduced during Phase I metabolism, particularly hydroxyl groups, serve as sites for Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, which significantly increases the water solubility of the metabolites, facilitating their excretion.

Predicted Phase II Metabolic Transformations:

-

Glucuronidation: The hydroxylated metabolites formed in Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

-

Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).

Caption: Predicted Phase II conjugation of Phase I metabolites.

Experimental Protocols for Metabolic Profiling

To empirically determine the metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine, a series of in vitro and in vivo experiments are essential. The following protocols provide a robust framework for such investigations.

In Vitro Metabolism Studies Using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are a standard in vitro model for studying Phase I drug metabolism.[8][9]

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4)

-

1-(2-o-Tolyloxy-ethyl)-piperazine (at various concentrations)

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: Add a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[10][11][12]

CYP450 Reaction Phenotyping

Rationale: To identify the specific CYP isoforms responsible for the metabolism of 1-(2-o-Tolyloxy-ethyl)-piperazine, two primary methods are employed: incubation with recombinant human CYP enzymes and chemical inhibition studies.[6]

Protocol (Recombinant Enzymes):

-

Follow the general HLM incubation protocol, but replace the HLMs with individual recombinant human CYP isoforms (e.g., rCYP3A4, rCYP2D6, etc.).

-

Compare the rate of metabolite formation across the different isoforms to determine which enzymes are catalytically active.

Protocol (Chemical Inhibition):

-

Follow the general HLM incubation protocol.

-

In separate incubations, include a known selective inhibitor for each major CYP isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

A significant decrease in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.[6]

In Vivo Pharmacokinetic and Metabolism Studies in Animal Models

Rationale: In vivo studies in animal models, such as rats, are crucial for understanding the complete pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate and its metabolites in a whole organism.[13][14][15]

Protocol:

-

Animal Dosing: Administer 1-(2-o-Tolyloxy-ethyl)-piperazine to a cohort of rats via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Collect blood samples at various time points post-dosing. Also, collect urine and feces over a specified period (e.g., 24 or 48 hours).

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Homogenize urine and feces samples.

-

-

Extraction: Extract the parent drug and its metabolites from the biological matrices using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analysis: Analyze the extracts using LC-MS/MS to determine the concentration-time profiles of the parent drug and its major metabolites.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

Caption: A streamlined workflow for the metabolic investigation of a novel compound.

Data Presentation and Interpretation

Quantitative Data Summary

The kinetic parameters for the formation of major metabolites should be determined from the in vitro experiments and presented in a clear, tabular format.

Table 1: Predicted Michaelis-Menten Kinetic Parameters for the Major Metabolic Pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine in Human Liver Microsomes (Hypothetical Data)

| Metabolic Pathway | Major Metabolite(s) | Primary CYP Isoform(s) | Apparent Km (µM) | Vmax (pmol/min/mg protein) |

| N-Dealkylation | Piperazine, o-Tolyloxyacetaldehyde | CYP3A4 | 25 | 500 |

| Aromatic Hydroxylation | Hydroxylated Tolyloxy Metabolite | CYP2D6 | 15 | 250 |

| Alicyclic Hydroxylation | Hydroxylated Piperazine Ring Metabolite | Multiple | 50 | 150 |

Note: The values presented in this table are hypothetical and serve as an example of how to present empirically determined data.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the metabolic pathways of 1-(2-o-Tolyloxy-ethyl)-piperazine. The proposed metabolic map, based on the well-documented biotransformation of related piperazine derivatives, serves as a foundational hypothesis for guiding future experimental work. The outlined in vitro and in vivo protocols offer a clear and scientifically rigorous path forward for the empirical determination of this compound's metabolic fate.

A thorough understanding of the metabolism of 1-(2-o-Tolyloxy-ethyl)-piperazine is paramount for its continued development. Key future work should focus on:

-

Definitive Metabolite Structure Elucidation: Utilizing high-resolution mass spectrometry and NMR to confirm the exact chemical structures of the observed metabolites.

-

Assessment of Metabolite Activity and Toxicity: Evaluating the pharmacological and toxicological profiles of the major metabolites to understand their contribution to the overall effects of the parent compound.

-

Investigation of Drug-Drug Interaction Potential: Given the involvement of major CYP enzymes, it is crucial to assess the potential for 1-(2-o-Tolyloxy-ethyl)-piperazine and its metabolites to inhibit or induce these enzymes, which could lead to clinically significant drug-drug interactions.[7]

By systematically addressing these aspects, a complete and robust understanding of the disposition of 1-(2-o-Tolyloxy-ethyl)-piperazine can be achieved, paving the way for its safe and effective therapeutic application.

References

-

Dudek, M., et al. (2017). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(1), 135-141. Retrieved from [Link]

-

Piekoszewski, W., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 517-527. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine derivatives as metabolites of therapeutic drugs. Retrieved from [Link]

-

VandenHeuvel, J. P., et al. (2004). Biotransformation of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide by rat liver microsomes, cytosol, and slices and by expressed rat and human cytochromes P450. Chemical Research in Toxicology, 17(6), 747-755. Retrieved from [Link]

-

O'Brien, P. J., et al. (2000). Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species. Drug Metabolism and Disposition, 28(11), 1334-1343. Retrieved from [Link]

-

European Medicines Agency. (2003). Piperazine Summary Report (3). Retrieved from [Link]

-

Uchaipichat, V., et al. (2006). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 34(3), 450-456. Retrieved from [Link]

-

Nomeir, A. A., et al. (2008). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Drug Metabolism and Disposition, 36(7), 1335-1343. Retrieved from [Link]

-

Li, W., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4537. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1137-1144. Retrieved from [Link]

-

Sahu, P. K., et al. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Drug Delivery, 6(1), 82-87. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

-

Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of the American Society for Mass Spectrometry, 23(8), 1287-1298. Retrieved from [Link]

-

Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882. Retrieved from [Link]

-

Krotulski, A. J., et al. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. ACS Chemical Neuroscience, 14(21), 3843-3853. Retrieved from [Link]

-

Nomeir, A. A., & Furge, L. L. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2029-2036. Retrieved from [Link]

-

Miyazawa, M., et al. (2007). Biotransformation of (-)-menthone by human liver microsomes. Journal of Oleo Science, 56(8), 417-421. Retrieved from [Link]

-

Gaillot, J., et al. (1983). Pharmacokinetics and metabolism of zopiclone. Pharmacology, 27 Suppl 2, 76-91. Retrieved from [Link]

-

Nomeir, A. A., & Furge, L. L. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 2029-2036. Retrieved from [Link]

-

Caccia, S., et al. (1988). Lipophilicity and disposition of 1-aryl-piperazines in the rat. Journal of Pharmacy and Pharmacology, 40(12), 853-857. Retrieved from [Link]

-

Fry, J. R. (1985). Metabolic perspectives on in vitro toxicity tests. Xenobiotica, 15(7), 657-663. Retrieved from [Link]

Sources

- 1. Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-(2-o-Tolyloxy-ethyl)-piperazine | 65489-03-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of chlorzoxazone by hepatic microsomes from humans and ten other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of (-)-menthone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpras.com [ijpras.com]

- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipophilicity and disposition of 1-aryl-piperazines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of 1-(2-o-Tolyloxy-ethyl)-piperazine in Prostate Cancer Research

Introduction: Unveiling the Potential of a Novel Arylpiperazine in Prostate Cancer

Prostate cancer remains a significant global health challenge, with a pressing need for novel therapeutic agents, particularly for advanced and castration-resistant forms of the disease. The arylpiperazine scaffold has emerged as a promising pharmacophore in the development of anticancer agents, with derivatives demonstrating a range of biological activities.[1] This document provides a comprehensive guide for the initial investigation of 1-(2-o-Tolyloxy-ethyl)-piperazine , a member of the arylpiperazine class, as a potential therapeutic agent in prostate cancer research.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the efficacy and mechanism of action of this compound. We will delve into its potential as an Androgen Receptor (AR) antagonist and a modulator of Sigma receptors, two critical pathways in prostate cancer progression. The protocols outlined herein are designed to be self-validating, incorporating essential controls and detailed procedural steps to ensure data integrity and reproducibility.

Compound Profile: 1-(2-o-Tolyloxy-ethyl)-piperazine

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O | [2] |

| Molecular Weight | 220.31 g/mol | [2] |

| Class | Arylpiperazine | [2] |

| Appearance | Varies (typically a solid or oil) | General chemical knowledge |

| Solubility | Soluble in DMSO and other organic solvents | [3] |

Section 1: Plausible Mechanisms of Action in Prostate Cancer

While direct studies on 1-(2-o-Tolyloxy-ethyl)-piperazine in prostate cancer are not yet prevalent, its chemical structure suggests two primary avenues of investigation based on the activities of related arylpiperazine derivatives.

Androgen Receptor (AR) Antagonism

The Androgen Receptor is a pivotal driver of prostate cancer cell growth and survival.[4][5] Many arylpiperazine derivatives have been shown to act as potent AR antagonists, offering a therapeutic advantage in hormone-sensitive and even some castration-resistant prostate cancers.[6][7][8] 1-(2-o-Tolyloxy-ethyl)-piperazine may exert its effects by competitively binding to the AR, thereby inhibiting the downstream signaling cascade that promotes tumor growth.

Diagram 1: Androgen Receptor Signaling Pathway and Potential Inhibition

Caption: Potential antagonism of the Androgen Receptor signaling pathway.

Sigma Receptor Modulation

Sigma receptors, particularly Sigma-1 (σ1R) and Sigma-2 (σ2R), are increasingly recognized for their roles in cancer cell proliferation, survival, and stress responses.[9] These receptors are often overexpressed in tumors, including prostate cancer.[10] The σ1R, an endoplasmic reticulum (ER) chaperone, is implicated in regulating ER stress and calcium signaling, both critical for cancer cell survival.[10][11][12] The σ2R is also linked to cell proliferation and apoptosis.[10][13] As many piperazine-containing compounds are known to be sigma receptor ligands, 1-(2-o-Tolyloxy-ethyl)-piperazine may modulate these pathways to induce anti-tumor effects.

Diagram 2: Sigma-1 Receptor and ER Stress-Mediated Apoptosis

Caption: Proposed modulation of the Sigma-1 receptor leading to apoptosis.

Section 2: In Vitro Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the anti-prostate cancer potential of 1-(2-o-Tolyloxy-ethyl)-piperazine. The following protocols are designed for commonly used prostate cancer cell lines.

Cell Line Selection and Maintenance

The choice of cell lines is critical for comprehensive analysis, encompassing both androgen-sensitive and androgen-insensitive models.[14]

Table 1: Recommended Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor (AR) Status | Prostate-Specific Antigen (PSA) Expression | Key Characteristics | Recommended Culture Medium |

| LNCaP | Positive | Positive | Androgen-sensitive, representative of early-stage prostate cancer.[8] | RPMI-1640 + 10% FBS[6] |

| DU145 | Negative | Negative | Androgen-insensitive, derived from a brain metastasis.[15] | EMEM or RPMI-1640 + 10% FBS[6][16] |

| PC-3 | Negative | Negative | Androgen-insensitive, derived from a bone metastasis, highly metastatic.[17] | RPMI-1640 + 10% FBS[6] |

Protocol 2.1.1: General Cell Culture and Subculturing

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]

-

Media Renewal: Replace culture medium every 2-3 days.

-

Subculturing (Adherent Lines):

-

When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS (Ca²⁺/Mg²⁺-free).

-

Add an appropriate volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate for 2-5 minutes at 37°C.[18]

-

Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.[19]

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

Protocol 2.1.2: Cryopreservation of Cell Stocks

-

Prepare a freezing medium of complete growth medium supplemented with 5-10% DMSO.[20][21]

-

Resuspend the cell pellet in cold freezing medium at a concentration of 2-4 x 10⁶ cells/mL.[19]

-

Aliquot 1 mL of the cell suspension into cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[22]

Protocol 2.2.1: MTT Assay

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-(2-o-Tolyloxy-ethyl)-piperazine in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells for 24, 48, and 72 hours. Include vehicle-only (DMSO) controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9]

Protocol 2.3.1: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with 1-(2-o-Tolyloxy-ethyl)-piperazine at concentrations around the determined IC₅₀ for 24-48 hours.[23]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle dissociation reagent. Combine with the floating cells from the supernatant.

-

Staining:

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[24]

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Western Blot Analysis of Key Protein Expression

Western blotting is used to detect changes in the expression levels of key proteins involved in the proposed mechanisms of action.

Protocol 2.4.1: Western Blotting

-

Protein Extraction: Treat cells with 1-(2-o-Tolyloxy-ethyl)-piperazine as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in Table 2.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[25]

Table 2: Recommended Primary Antibodies for Western Blotting

| Target Protein | Function/Relevance | Recommended Dilution | Source/Example |

| Androgen Receptor (AR) | Key driver of prostate cancer | 1:1000 | [4][26] |

| Prostate-Specific Antigen (PSA) | AR target gene, biomarker | Varies by antibody | [27] |

| Sigma-1 Receptor (σ1R) | ER stress and cell survival | Varies by antibody | [11] |

| GAPDH / β-actin | Loading control | 1:1000 - 1:5000 | [22][25][28] |

Section 3: In Vivo Efficacy Evaluation

Xenograft models in immunodeficient mice are essential for evaluating the in vivo anti-tumor activity of 1-(2-o-Tolyloxy-ethyl)-piperazine.[29]

Subcutaneous Xenograft Model

This model is well-suited for initial efficacy studies due to the ease of tumor implantation and monitoring.[29]

Protocol 3.1.1: Establishment and Treatment of Subcutaneous Xenografts

-

Cell Preparation: Harvest prostate cancer cells (e.g., PC-3 for an androgen-insensitive model) and resuspend them in a mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of male immunodeficient mice (e.g., nude or NOD/SCID).[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[30]

-